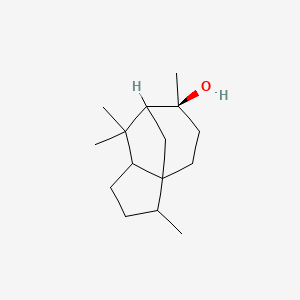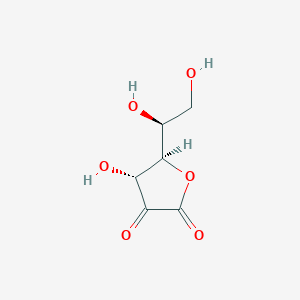
Ascorbic-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ascorbic acid can be synthesized through several methods. One common synthetic route involves the hydrogenation of D-glucose to D-sorbitol, followed by fermentation with Acetobacter suboxydans to produce L-sorbose. This is then oxidized to L-ascorbic acid using a combination of chemical and microbial processes .
Industrial Production Methods: Industrial production of ascorbic acid typically follows the Reichstein process, which involves the following steps:
- Hydrogenation of D-glucose to D-sorbitol.
- Fermentation of D-sorbitol to L-sorbose.
- Oxidation of L-sorbose to 2-keto-L-gulonic acid.
- Chemical conversion of 2-keto-L-gulonic acid to L-ascorbic acid .
Chemical Reactions Analysis
Types of Reactions: Ascorbic acid undergoes various chemical reactions, including:
Reduction: It can act as a reducing agent, reducing compounds like ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).
Substitution: Ascorbic acid can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Iodine (I₂), ferric chloride (FeCl₃), and potassium iodate (KIO₃) in acidic conditions.
Reduction: Ferric chloride (FeCl₃) in acidic conditions.
Substitution: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH).
Major Products:
Oxidation: Dehydroascorbic acid.
Reduction: Ferrous ions (Fe²⁺).
Substitution: Various substituted ascorbic acid derivatives.
Scientific Research Applications
Ascorbic acid has a wide range of scientific research applications:
Mechanism of Action
Ascorbic acid exerts its effects primarily through its antioxidant properties. It donates electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues . It also regenerates other antioxidants, such as alpha-tocopherol (Vitamin E), from their oxidized forms . In enzymatic reactions, ascorbic acid acts as a cofactor, facilitating the hydroxylation of proline and lysine residues in collagen synthesis .
Comparison with Similar Compounds
Ascorbic acid is unique among similar compounds due to its potent antioxidant properties and its essential role in collagen synthesis. Similar compounds include:
Dehydroascorbic acid: The oxidized form of ascorbic acid, which can be reduced back to ascorbic acid in the body.
Sodium ascorbate: A salt of ascorbic acid, often used in dietary supplements.
Calcium ascorbate: Another salt of ascorbic acid, used to provide both calcium and Vitamin C.
Compared to these compounds, ascorbic acid is more commonly used in its pure form due to its effectiveness and versatility in various applications.
Properties
Molecular Formula |
C6H8O6 |
|---|---|
Molecular Weight |
176.12 g/mol |
IUPAC Name |
(4R,5R)-5-[(1S)-1,2-dihydroxyethyl]-4-hydroxyoxolane-2,3-dione |
InChI |
InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-3,5,7-9H,1H2/t2-,3-,5+/m0/s1 |
InChI Key |
KRGQEOSDQHTZMX-TXQLHFEISA-N |
Isomeric SMILES |
C([C@@H]([C@@H]1[C@H](C(=O)C(=O)O1)O)O)O |
Canonical SMILES |
C(C(C1C(C(=O)C(=O)O1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


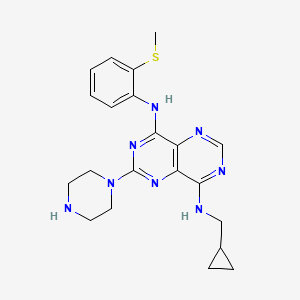
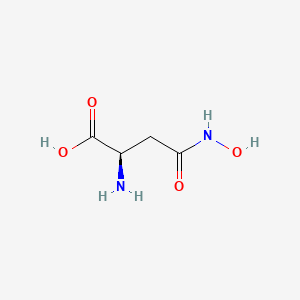
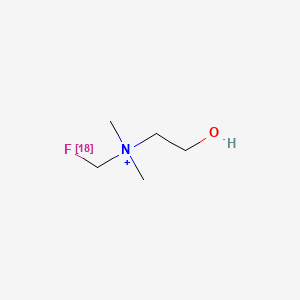

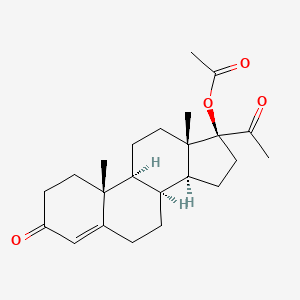
![1-cyclohexyloxycarbonyloxyethyl 7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10779398.png)
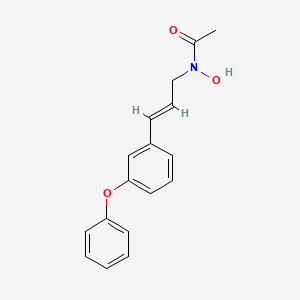
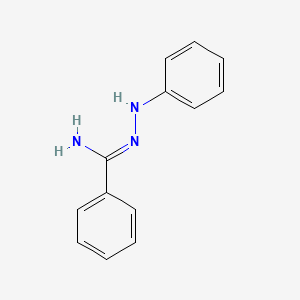
![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid](/img/structure/B10779411.png)
![(6R)-7-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid](/img/structure/B10779437.png)
![(1R,2R,5R,7S,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol](/img/structure/B10779455.png)
![acetic acid;N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B10779463.png)
![(6R,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid](/img/structure/B10779467.png)
